N-Benzyldaunomycin
Description
N-Benzyldaunomycin is a hypothetical anthracycline derivative hypothesized to incorporate a benzyl group into the daunomycin structure, likely at the amino sugar moiety. Daunomycin (daunorubicin) is a well-known chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II. The addition of a benzyl group may alter solubility, pharmacokinetics, or binding affinity compared to the parent compound.
Properties
CAS No. |
70878-49-8 |
|---|---|
Molecular Formula |
C34H35NO10 |
Molecular Weight |
617.6 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C34H35NO10/c1-16-29(37)21(35-15-18-8-5-4-6-9-18)12-24(44-16)45-23-14-34(42,17(2)36)13-20-26(23)33(41)28-27(31(20)39)30(38)19-10-7-11-22(43-3)25(19)32(28)40/h4-11,16,21,23-24,29,35,37,39,41-42H,12-15H2,1-3H3/t16-,21-,23-,24-,29+,34-/m0/s1 |
InChI Key |
XINGEBYLVICECA-WJIQDEJTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NCC6=CC=CC=C6)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NCC6=CC=CC=C6)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Chemical Comparisons
The benzyl group (-CH₂C₆H₅) is a common modification in pharmaceuticals to enhance lipophilicity or stability. Below is a comparison of key benzyl-containing compounds from the evidence:
Key Observations :
- Benzyladenine : The benzyl group enhances cytokinin activity, enabling plant cell division .
- N-Benzylacetoacetamide : The benzyl moiety increases steric bulk, influencing reactivity in ketone synthesis .
- Benzathine benzylpenicillin : The benzyl group in the salt form prolongs drug release by reducing solubility .
For N-Benzyldaunomycin, the benzyl group could similarly enhance membrane permeability or alter DNA intercalation dynamics compared to non-benzylated anthracyclines.
Benzyladenine vs. This compound
Benzyladenine acts as a cytokinin, promoting cell division in plants by binding to specific receptors . In contrast, anthracyclines like daunomycin target DNA in cancer cells. The benzyl group in this compound might modulate interaction with DNA or reduce efflux pump-mediated resistance, a common issue with daunomycin .
N-Benzylacetoacetamide vs. This compound
N-Benzylacetoacetamide’s acetoacetamide group participates in condensation reactions, while its benzyl group aids in solubility modulation . In this compound, the benzyl group could similarly stabilize the molecule or alter metabolic degradation pathways.
Analytical and Pharmacological Considerations
- Quality Control: Methods for benzylated compounds often involve chromatography (e.g., HPLC for N-a-benzoyl-L-arginine derivatives) . This compound would likely require similar purity assessments.
- Toxicity: Benzyl groups in compounds like benzylpenicillin are associated with allergenicity . This suggests this compound may require rigorous toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
